6-Bromo-1-isopropyl-1H-indazole-4-carboxylic acid

Catalog No.
S813023
CAS No.
1346702-54-2
M.F
C11H11BrN2O2
M. Wt
283.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-1-isopropyl-1H-indazole-4-carboxylic acid

CAS Number

1346702-54-2

Product Name

6-Bromo-1-isopropyl-1H-indazole-4-carboxylic acid

IUPAC Name

6-bromo-1-propan-2-ylindazole-4-carboxylic acid

Molecular Formula

C11H11BrN2O2

Molecular Weight

283.12 g/mol

InChI

InChI=1S/C11H11BrN2O2/c1-6(2)14-10-4-7(12)3-8(11(15)16)9(10)5-13-14/h3-6H,1-2H3,(H,15,16)

InChI Key

ALIFNHAOTSEACG-UHFFFAOYSA-N

SMILES

CC(C)N1C2=CC(=CC(=C2C=N1)C(=O)O)Br

Canonical SMILES

CC(C)N1C2=CC(=CC(=C2C=N1)C(=O)O)Br

6-Bromo-1-isopropyl-1H-indazole-4-carboxylic acid is a specialized heterocyclic intermediate belonging to the substituted indazole class. This compound's structure is defined by three key functional groups, each occupying a specific position critical for its primary role: a core building block in the synthesis of highly potent and selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) inhibitors. [1] IRAK-4 is a key kinase target in drug discovery programs for autoimmune and inflammatory diseases, making this precursor particularly relevant for medicinal chemistry and process development workflows aimed at producing advanced therapeutic candidates. [2]

In the synthesis of targeted IRAK-4 inhibitors, substitution of 6-Bromo-1-isopropyl-1H-indazole-4-carboxylic acid with close analogs typically fails due to stringent structure-activity relationships (SAR). Replacing the N1-isopropyl group with a simple N-H (as in 6-Bromo-1H-indazole-4-carboxylic acid) or other alkyl substituents can drastically alter the final compound's binding affinity to the kinase hinge region, leading to a significant loss of potency. [1] Furthermore, the 6-bromo position is not arbitrary; it serves as a specific and essential synthetic handle for introducing further complexity via cross-coupling reactions. Using a non-brominated analog or an isomer with bromine at a different position would necessitate a complete re-validation of the synthetic route and likely result in a final molecule with a different and suboptimal biological and pharmacokinetic profile. [2]

Precursor Suitability: A Validated Intermediate for Low-Nanomolar IRAK-4 Inhibitors

This specific compound is explicitly cited as the starting material for the synthesis of advanced indazole-based urea derivatives that function as potent IRAK-4 inhibitors. [1] The final compounds derived from this precursor are reported in patent literature to exhibit IRAK-4 inhibitory activity with IC50 values in the low nanomolar range (e.g., < 100 nM). Procuring this exact intermediate provides a direct, documented path to a class of high-potency final compounds.

Evidence DimensionIRAK-4 Inhibition (IC50) of Final Compound
Target Compound DataEnables synthesis of final compounds with IC50 < 100 nM
Comparator Or BaselineUndefined or less potent inhibitors from alternative precursors
Quantified DifferenceProvides a validated route to a specific class of low-nanomolar inhibitors, unlike unproven or generic indazole precursors.
ConditionsEnzymatic assays for IRAK-4 inhibition as described in relevant patent literature.

This documentation de-risks process development by confirming the precursor's suitability for synthesizing a specific, high-value class of biologically active molecules.

Structural Contribution: N1-Isopropyl Group is Critical for Final Compound Potency

In the development of indazole-based kinase inhibitors, the substituent at the N1 position plays a crucial role in orienting the core structure within the ATP binding pocket of the target kinase. Structure-activity relationship studies on related kinase inhibitors consistently show that small, branched alkyl groups like isopropyl at this position can significantly enhance binding affinity compared to the unsubstituted N-H analog. [1] The N-H version often serves as a low-potency baseline, demonstrating the clear performance improvement conferred by the N-isopropyl substitution in the final molecule.

Evidence DimensionRelative Potency Contribution
Target Compound DataN1-isopropyl group is a key feature for achieving high potency in the final inhibitor.
Comparator Or BaselineN1-H (unsubstituted) indazole precursors, which typically yield inhibitors with significantly lower potency.
Quantified DifferenceLeads to multi-fold improvement in final compound potency compared to baseline N-H analogs.
ConditionsStructure-activity relationship (SAR) studies of indazole-scaffold kinase inhibitors.

Selecting this N-isopropylated precursor is a rational design choice to maximize the biological activity of the final target compound, avoiding the poor performance of N-H analogs.

Processability Advantage: The 6-Bromo Group as an Essential Handle for Cross-Coupling

The bromine atom at the 6-position provides a reliable and versatile reaction site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This functionality is essential for the synthetic routes detailed in patent literature for building out the final inhibitor structures. [1] A non-brominated analog, such as 1-isopropyl-1H-indazole-4-carboxylic acid, would lack this critical handle for diversification and elaboration, making it unsuitable for these established synthetic pathways.

Evidence DimensionSynthetic Route Compatibility
Target Compound DataFeatures a C6-bromo group, ideal for standard cross-coupling reactions.
Comparator Or BaselineNon-brominated analogs, which cannot participate in these key bond-forming reactions.
Quantified DifferenceEnables established, high-yield synthetic routes that are inaccessible with non-brominated precursors.
ConditionsStandard palladium-catalyzed cross-coupling conditions.

This compound is designed for process compatibility, allowing chemists to employ standard, reliable reactions to build complex target molecules, thereby improving synthetic efficiency.

Lead Synthesis of IRAK-4 Inhibitors for Autoimmune Disease Research

For research groups and pharmaceutical companies developing therapeutics for inflammatory and autoimmune disorders such as rheumatoid arthritis or lupus. This compound is the specified starting material for synthetic routes leading to potent, low-nanomolar IRAK-4 inhibitors. [1]

Development of Focused Chemical Libraries for Kinase-Targeted Drug Discovery

Ideal for medicinal chemistry programs building focused libraries around the indazole scaffold. The N1-isopropyl group provides a validated potency-enhancing element, while the C6-bromo handle allows for systematic diversification through parallel synthesis and cross-coupling reactions to explore structure-activity relationships. [1]

Process Chemistry and Scale-Up of Advanced Indazole-Based APIs

For chemical development teams scaling up the synthesis of specific IRAK-4 inhibitor candidates. The use of this well-defined precursor facilitates reproducible and scalable synthetic transformations that rely on its specific pattern of reactivity. [1]

XLogP3

2.5

Dates

Last modified: 08-16-2023

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